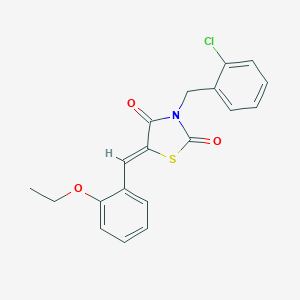
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CBET, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBET belongs to the class of thiazolidinedione compounds that exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. This compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, improve mitochondrial function, and regulate lipid metabolism. This compound has also been found to reduce inflammation and improve insulin sensitivity. In addition, this compound has been shown to exhibit neuroprotective and cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, this compound is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of research is the development of more potent and selective this compound analogs. Another area of research is the investigation of this compound's potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activities. Finally, more studies are needed to investigate the safety and toxicity of this compound in animals and humans.
Conclusion:
In conclusion, this compound is a promising synthetic compound that has potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it exhibits a wide range of biological activities. However, more research is needed to fully understand its mechanism of action and safety profile. With further research, this compound has the potential to become a valuable therapeutic agent in the future.
Métodos De Síntesis
The synthesis of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 2-chlorobenzylamine and 2-ethoxybenzaldehyde in the presence of thiazolidine-2,4-dione. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting compound is then purified using column chromatography to obtain pure this compound. The yield of this compound is typically around 70%.
Aplicaciones Científicas De Investigación
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antidiabetic, and anti-inflammatory activities. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals. This compound has been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C19H16ClNO3S |
|---|---|
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[(2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16ClNO3S/c1-2-24-16-10-6-4-7-13(16)11-17-18(22)21(19(23)25-17)12-14-8-3-5-9-15(14)20/h3-11H,2,12H2,1H3/b17-11- |
Clave InChI |
GDUBEXADVWUMFF-BOPFTXTBSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl |
SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl |
SMILES canónico |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B300840.png)

![5-{4-[(4-Methylbenzyl)oxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300843.png)
![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300844.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300847.png)
![5-(3,4-Diethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300849.png)
![ethyl 2-{2-hydroxy-5-nitrobenzylidene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300850.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300852.png)
![ethyl 2-(1H-indol-3-ylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300853.png)
![ethyl 2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300856.png)
![ethyl 5-(3-methoxyphenyl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300857.png)
![ethyl 2-({5-nitro-2-furyl}methylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300861.png)
![ethyl 2-(2-furylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300862.png)
![ethyl 2-{2-nitro-4,5-dimethoxybenzylidene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300863.png)